

Application Note: Quantitative Analysis of Phosalone in Bee Pollen by UPLC-MS/MS

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Compound of Interest

Compound Name: **Phosalone**

Cat. No.: **B1677705**

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Audience: Researchers, scientists, and drug development professionals.

Introduction Bee pollen is recognized for its nutritional benefits and is widely consumed as a health supplement.^{[1][2]} However, due to the foraging nature of bees over wide agricultural and natural landscapes, pollen can become contaminated with pesticides.^{[3][4]} **Phosalone**, an organophosphate insecticide and acaricide, poses potential risks to both bee populations and human consumers. Therefore, a sensitive and reliable analytical method is crucial for monitoring its residues in bee pollen. This application note details a robust method for the extraction, detection, and quantification of **phosalone** in bee pollen using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis. The method is designed to provide high sensitivity, selectivity, and accuracy, meeting the stringent requirements for food safety analysis.

Experimental Protocol

Sample Preparation: Modified QuEChERS Method

The QuEChERS method is widely adopted for pesticide residue analysis in complex matrices like bee pollen due to its simplicity, speed, and minimal solvent usage.^{[5][6]} This protocol is a modification of established procedures.^{[3][7]}

Materials:

- Bee pollen sample

- Homogenizer or grinder
- 50 mL polypropylene centrifuge tubes
- Acetonitrile (ACN), HPLC grade
- Deionized water
- QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate ($MgSO_4$), 1 g sodium chloride (NaCl), 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate)[3]
- Dispersive solid-phase extraction (d-SPE) cleanup tubes containing 150 mg anhydrous $MgSO_4$, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.
- Centrifuge capable of reaching $>3000 \times g$
- Vortex mixer

Procedure:

- Homogenization: Weigh 2-5 g of a representative bee pollen sample into a 50 mL centrifuge tube.[3][7] If the pollen grains are large, they can be cryo-ground to a fine powder to ensure homogeneity.
- Hydration: Add 10 mL of deionized water to the tube and vortex for 1 minute to hydrate the pollen.[3]
- Extraction:
 - Add 10 mL of acetonitrile to the tube.[3]
 - Add an appropriate internal standard solution if required.
 - Cap the tube and shake vigorously for 20 minutes using a mechanical shaker.[3]
- Salting-Out:

- Add the QuEChERS extraction salt packet to the tube.[3]
- Immediately cap and shake vigorously for 2 minutes.
- Centrifuge the tube at >3000 x g for 10 minutes.[3]
- Dispersive SPE Cleanup:
 - Transfer a 1-2 mL aliquot of the upper acetonitrile supernatant into a d-SPE cleanup tube. [7]
 - Vortex the d-SPE tube for 1 minute.
 - Centrifuge for 5-10 minutes at >3000 x g.[3][7]
- Final Extract Preparation:
 - Carefully transfer the cleaned supernatant into a clean vial.
 - Evaporate the extract to near dryness under a gentle stream of nitrogen at 40°C.[3]
 - Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase or a relevant solvent mixture for UPLC-MS/MS analysis.[3]
 - Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

UPLC-MS/MS Analysis

Instrumentation:

- UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

UPLC Conditions (Typical):

- Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used for pesticide analysis.[3][8]
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[8]

- Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[8]
- Flow Rate: 0.2 - 0.4 mL/min.[3][8]
- Injection Volume: 5 - 10 μ L.[3][8]
- Column Temperature: 40°C.[8]
- Gradient Elution: A typical gradient starts with a high percentage of aqueous phase (A), ramps up to a high percentage of organic phase (B) to elute the analytes, holds for a short period, and then returns to initial conditions for column re-equilibration.[3][8]

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[3]
- Ion Source Temperature: 400°C.[3]
- Ion Spray Voltage: 5500 V.[3]
- Analysis Mode: Multiple Reaction Monitoring (MRM). High-end triple quadrupole instruments provide the necessary sensitivity and selectivity for detecting low-level residues in complex matrices.[9]
- MRM Transitions: At least two MRM transitions (one for quantification and one for qualification) should be monitored to ensure reliable identification.[9]

Data Presentation

Quantitative performance data is critical for validating the analytical method. The following tables summarize typical parameters for **phosalone** analysis.

Table 1: **Phosalone** UPLC-MS/MS Parameters

| Parameter | Value | Reference |
|---------------------------------|---------------|-----------|
| Precursor Ion (m/z) | 368.0 | [9][10] |
| Product Ion 1 (Quantifier) | 182.0 / 182.1 | [9][10] |
| Product Ion 2 (Qualifier) | 138.0 / 110.9 | [9][10] |
| Collision Energy (CE) for 182.1 | 12 V | [9] |
| Collision Energy (CE) for 110.9 | 56 V | [9] |

| Ionization Mode | ESI+ | [3] |

Table 2: Method Validation and Performance Characteristics

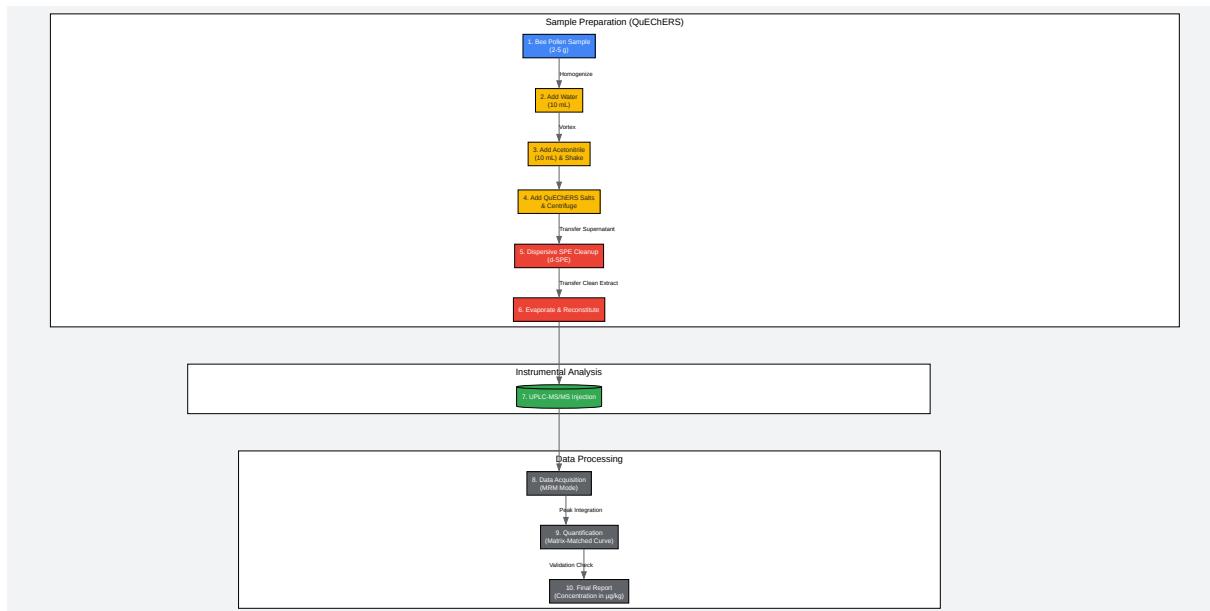
| Parameter | Typical Value | Reference |
|-------------------------------|---------------|-------------|
| Limit of Quantification (LOQ) | ≤10 µg/kg | [7][8] |
| Linearity (r^2) | ≥0.99 | |
| Recovery Rate | 70 - 120% | [1][7][11] |
| Precision (RSD) | ≤20% | [7][11][12] |

| Matrix Effect | Can be significant; use of matrix-matched calibration is recommended. | [1][13] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to final data analysis for the determination of **phosalone** in bee pollen.

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Caption: Workflow for **phosalone** analysis in bee pollen.

Conclusion

The described UPLC-MS/MS method, combined with a modified QuEChERS sample preparation protocol, provides a highly effective framework for the routine analysis of **phosalone** residues in bee pollen. The method is sensitive, selective, and robust, with performance characteristics that meet regulatory guidelines for pesticide residue analysis.[14] The use of matrix-matched standards is crucial to compensate for matrix effects and ensure accurate quantification.[1] This application note serves as a comprehensive guide for laboratories aiming to monitor pesticide contamination in apicultural products, thereby supporting food safety and environmental protection efforts.

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